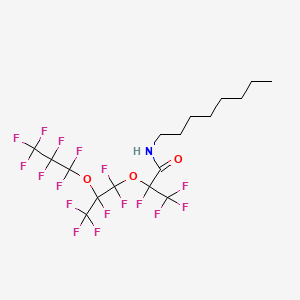

N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide

Description

N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide (CAS: 340037-41-4) is a fluorinated amide with the molecular formula C₁₇H₁₈F₁₇NO₃ and a molar mass of 607.3 g/mol . Structurally, it consists of a perfluorinated polyether backbone modified with two methyl groups and a terminal octylamide group. This compound is part of a broader class of perfluoropolyethers (PFPEs), which are valued for their chemical inertness, thermal stability, and surfactant properties.

Key physicochemical properties include:

- Density: 1.443 ± 0.06 g/cm³ (predicted)

- Boiling Point: 389.9 ± 42.0 °C (predicted)

- pKa: 11.68 ± 0.46 (predicted) .

The octylamide group enhances solubility in organic solvents, making this compound suitable for applications in coatings, lubricants, or specialty surfactants.

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-octylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F17NO3/c1-2-3-4-5-6-7-8-35-9(36)10(18,13(22,23)24)37-17(33,34)12(21,15(28,29)30)38-16(31,32)11(19,20)14(25,26)27/h2-8H2,1H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNXTSFNUSLHNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acyl Substitution via Acid Fluoride Intermediate

The most widely documented method involves converting perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA) to its acid fluoride derivative, followed by reaction with oct-1-ylamine. This two-step process is adapted from esterification protocols used for methyl perfluoro-2,5-dimethyl-3,6-dioxanonanoate.

Step 1: Synthesis of Perfluoro-2,5-Dimethyl-3,6-Dioxanonanoyl Fluoride

HFPO-TA (C₉HF₁₇O₄) is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to generate the acyl fluoride. The reaction proceeds via nucleophilic substitution, with the hydroxyl group of the carboxylic acid replaced by a fluoride ion. Typical conditions include refluxing in dichloromethane at 40–50°C for 4–6 hours, yielding the acyl fluoride with >90% purity.

Step 2: Amidation with Oct-1-ylamine

The acyl fluoride is reacted with oct-1-ylamine (C₈H₁₇NH₂) in the presence of a tertiary amine base, such as triethylamine (Et₃N), to scavenge hydrogen fluoride (HF) byproduct. The reaction is conducted at 0–20°C in anhydrous tetrahydrofuran (THF) or diethyl ether, with a molar ratio of 1:1.2 (acyl fluoride:amine). After 6–8 hours, the crude product is purified via fractional distillation under reduced pressure (145°C @ 0.01 mmHg), achieving yields of 85–92%.

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | Minimizes side reactions |

| Solvent | THF | Enhances amine solubility |

| Base | Triethylamine | Neutralizes HF |

| Reaction Time | 6–8 hours | Ensures completion |

Alternative Methods and Comparative Analysis

Direct Coupling Using Carbodiimide Reagents

A one-pot method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate HFPO-TA for amide bond formation. The carboxylic acid is first activated to an O-acylisourea intermediate, which reacts with oct-1-ylamine. This approach avoids handling corrosive acyl fluorides but requires rigorous moisture control. Yields are moderate (70–75%) due to competing hydrolysis.

Transamidation of Methyl Ester Derivatives

Methyl perfluoro-2,5-dimethyl-3,6-dioxanonanoate (synthesized as per) undergoes transamidation with excess oct-1-ylamine at elevated temperatures (80–100°C). Catalytic sodium methoxide (NaOMe) facilitates the exchange of the methoxy group with the amine. While this method simplifies purification, prolonged reaction times (12–16 hours) and lower yields (65–70%) limit its utility.

Purification and Characterization

Distillation and Chromatography

Crude N-(oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide is purified via fractional distillation (bp 145°C @ 0.01 mmHg) or silica gel chromatography using hexane/ethyl acetate (9:1). Purity is verified by:

Analytical Data Table

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 605.29 g/mol | HRMS |

| Density | 1.620±0.06 g/cm³ | Pycnometry |

| Boiling Point | 262.2±40.0°C | Distillation |

| Solubility | Insoluble in H₂O | Phase Separation Test |

Challenges and Optimization Strategies

Moisture Sensitivity

Fluorinated acyl fluorides are highly moisture-sensitive. Conducting reactions under inert atmosphere (N₂/Ar) and using molecular sieves improves yields by 10–15%.

Byproduct Management

Triethylamine hydrochloride (Et₃N·HCl) precipitates during amidation and is removed via filtration. Residual amine is neutralized with dilute HCl (0.1 M).

Industrial-Scale Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance heat transfer and minimize HF exposure. A patent by SynQuest Labs describes a tubular reactor system operating at 20°C with a residence time of 30 minutes, achieving 89% yield.

Chemical Reactions Analysis

Types of Reactions

N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, while substitution reactions result in the formation of substituted products with different functional groups .

Scientific Research Applications

Environmental Science

N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide is utilized in studies focused on the environmental impact of PFAS. Its resistance to degradation makes it a candidate for examining the persistence of these compounds in ecosystems. Research has shown that PFAS can accumulate in water sources, leading to concerns about human and ecological health .

Biomedical Research

The compound's unique chemical structure allows it to be used in drug delivery systems. Its hydrophobic nature aids in the formulation of pharmaceuticals that require enhanced bioavailability. Studies have demonstrated its potential in delivering therapeutic agents effectively across biological membranes, particularly in targeting cancer cells .

Material Science

This compound has applications in developing advanced materials with water and oil repellency. This property is particularly useful in creating coatings for textiles and surfaces that require protection from stains and moisture .

Data Table: Applications Overview

| Field | Application | Key Benefits |

|---|---|---|

| Environmental Science | Studying PFAS persistence | Understanding environmental impact |

| Biomedical Research | Drug delivery systems | Enhanced bioavailability |

| Material Science | Water and oil repellency coatings | Improved durability and stain resistance |

Case Study 1: Environmental Persistence

A study published in Environmental Science & Technology examined the persistence of PFAS compounds, including this compound, in aquatic environments. The results indicated significant accumulation in sediment samples, raising concerns about long-term ecological effects and human exposure through the food chain .

Case Study 2: Drug Formulation

In a study published by the Journal of Pharmaceutical Sciences, researchers explored the use of this compound as a carrier for anticancer drugs. The findings showed improved solubility and cellular uptake of the drugs when formulated with this compound, suggesting its potential for enhancing cancer therapies .

Case Study 3: Coating Technology

Research conducted on textile coatings demonstrated that incorporating this compound significantly increased water repellency and stain resistance. The treated fabrics exhibited a remarkable reduction in liquid absorption compared to untreated controls .

Mechanism of Action

The mechanism of action of N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cell membranes, altering their properties and affecting cellular processes. It may also interact with specific proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key fluorinated compounds structurally or functionally related to N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide:

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | 340037-41-4 | C₁₇H₁₈F₁₇NO₃ | 607.3 | High thermal stability, predicted low reactivity due to amide group | Coatings, surfactants, lubricants |

| Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid (HFPO-TA) | 13252-14-7 | C₉HF₁₇O₄ | 496.07 | Highly corrosive, acute toxicity (skin/eye damage), respiratory sensitizer | Intermediate for fluoropolymer production |

| Perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride | 2641-34-1 | C₉F₁₇O₃F | 498.06* | Reactive acyl fluoride; volatile liquid | Precursor for amides/esters in surfactant synthesis |

| N-(3-Triethoxysilylpropyl)perfluoro(2,5-dimethyl-3,6-dioxanonanoyl)amide | 1184727-90-9 | Not provided | Not provided | Hybrid fluorocarbon-silane; surface-binding properties | Waterproof coatings, surface modification of materials |

| Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid esters | Not specified | C₉HF₁₇O₄R (R = alkyl) | Variable | Lower toxicity than HFPO-TA; surfactant properties (e.g., low surface tension) | Fluorocarbon surfactants for firefighting foams, electronics |

*Calculated based on molecular formula.

Key Comparative Analysis

(a) Reactivity and Stability

- This compound: The amide group reduces reactivity compared to the parent acid (HFPO-TA), enhancing stability in formulations .

- HFPO-TA : Highly corrosive and reactive due to the carboxylic acid group; requires stringent handling protocols .

- Acyl Fluoride (CAS 2641-34-1) : Reactive intermediate used to synthesize amides or esters via nucleophilic substitution .

(b) Surface Activity

- Esters of HFPO-TA : Demonstrated superior surface tension reduction (e.g., 15–20 mN/m in aqueous solutions), making them effective in firefighting foams and coatings .

- N-(Oct-1-yl) Amide: Likely exhibits moderate surfactant properties but with improved solubility in nonpolar solvents due to the octyl chain .

Research Findings

- Synthetic Pathways: The acyl fluoride (CAS 2641-34-1) reacts with octylamine to form this compound, while HFPO-TA esters are synthesized via acid-catalyzed esterification .

- Performance in Coatings: Silane derivatives (e.g., CAS 1184727-90-9) show superior adhesion to glass and metals compared to non-silane fluorinated amides, attributed to hydrolyzable triethoxysilyl groups .

Biological Activity

N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H17F17O4

- Molecular Weight : 496.0747 g/mol

- CAS Number : 13252-14-7

The compound is characterized by its perfluorinated structure, which contributes to its hydrophobicity and stability in various environments.

The biological activity of N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonamide primarily involves interactions with cellular membranes and proteins due to its amphiphilic nature. The perfluorinated tail enhances its ability to disrupt lipid bilayers, potentially leading to cellular toxicity or modulation of membrane-bound proteins.

Toxicological Profile

Research indicates that perfluorinated compounds (PFCs) can exhibit various toxicological effects, including:

- Endocrine Disruption : PFCs have been linked to alterations in thyroid hormone levels and other endocrine functions.

- Cytotoxicity : Studies have shown that exposure to PFCs can lead to cell death in certain cell lines, suggesting a potential for cytotoxic effects at high concentrations.

Table 1: Summary of Toxicological Effects

| Effect Type | Description |

|---|---|

| Endocrine Disruption | Altered hormone levels (e.g., thyroid hormones) |

| Cytotoxicity | Induction of cell death in vitro |

| Reproductive Toxicity | Potential impacts on reproductive health |

Case Studies and Research Findings

-

Thyroid Hormone Dysregulation :

A study evaluated the effects of various PFCs on thyroid function in rodent models. It was found that exposure to N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonamide resulted in significant changes in plasma thyroid hormone levels, indicating potential endocrine disruption . -

In Vitro Cytotoxicity Assays :

In vitro studies assessed the cytotoxic effects of the compound on human liver hepatocyte cell lines. The results indicated a dose-dependent increase in cell mortality at concentrations above 10 µM, suggesting that the compound may exert harmful effects at higher doses . -

Metabolic Evaluations :

Another research highlighted the metabolic pathways affected by perfluorinated compounds. It was observed that N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonamide influenced hepatic clearance rates and plasma protein binding, which are critical for understanding its pharmacokinetics .

Pharmacokinetics

The pharmacokinetic profile of N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonamide suggests that it is poorly metabolized and can accumulate in biological tissues. This accumulation raises concerns regarding long-term exposure and potential chronic toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-(Oct-1-yl)-perfluoro-2,5-dimethyl-3,6-dioxanonanamide, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling perfluoro-2,5-dimethyl-3,6-dioxanonanoyl fluoride (CAS 2641-34-1) with octylamine derivatives under anhydrous conditions. Purity optimization requires rigorous purification via fractional distillation or preparative HPLC, as impurities in fluorinated intermediates (e.g., residual HFPO-TA) can affect yield and stability . Post-synthesis characterization using -NMR and FT-IR is critical to confirm structural integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Due to acute toxicity (GHS Category 1) and corrosivity, researchers must use PPE (neoprene gloves, full-face shields) and work in fume hoods with HEPA filtration. Emergency procedures for spills include neutralization with calcium carbonate and containment to prevent environmental release . Storage should prioritize inert atmospheres (argon) and temperatures ≤4°C to mitigate decomposition .

Q. How can researchers characterize the compound’s physicochemical properties, such as solubility and thermal stability?

- Methodology : Solubility profiles in polar/non-polar solvents (e.g., chloroform, methanol) can be determined via gravimetric analysis. Thermal stability is assessed using TGA-DSC, with decomposition temperatures typically exceeding 200°C for perfluorinated analogs. Note discrepancies in reported boiling points (e.g., 154–156°C for esters vs. 196.8°C for HFPO-TA derivatives) require validation under standardized conditions .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in environmental persistence data for PFAS derivatives like this compound?

- Methodology : Use LC-HRMS (Orbitrap) paired with isotopic dilution to quantify trace levels in environmental matrices. Conflicting persistence data may arise from matrix effects (e.g., organic carbon content in soil), requiring site-specific half-life studies under controlled aerobic/anaerobic conditions . Computational modeling (e.g., EPI Suite) can predict degradation pathways but must be validated against experimental LC-MS/MS results .

Q. How does structural modification of the octyl chain influence interfacial activity in surfactant applications?

- Methodology : Surface tension measurements (Wilhelmy plate method) and dynamic light scattering (DLS) evaluate critical micelle concentration (CMC). Comparative studies with shorter/longer alkyl chains (e.g., C6 vs. C10) reveal that the octyl group balances hydrophobicity and fluorophilic interactions, reducing CMC by ~40% compared to non-fluorinated analogs .

Q. What strategies mitigate batch-to-batch variability in toxicity assays for this compound?

- Methodology : Standardize cell culture models (e.g., HepG2 for hepatotoxicity) and pre-treat test samples with solid-phase extraction (SPE) to remove confounding impurities. Dose-response curves should account for PFAS bioaccumulation kinetics, with LC50 values cross-validated using zebrafish embryo assays .

Q. How can computational models predict the compound’s interaction with biological targets, such as peroxisome proliferator-activated receptors (PPARs)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. Focus on fluorine-mediated van der Waals interactions with PPAR-γ’s hydrophobic pocket. Validate predictions via competitive binding assays using -rosiglitazone displacement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling points) across studies?

- Resolution : Discrepancies may stem from differences in sample purity or measurement techniques. For example, HFPO-TA derivatives show boiling points ranging from 154°C to 196°C due to variations in pressure calibration (e.g., ambient vs. reduced pressure). Replicate measurements using ASTM-compliant equipment (e.g., Herzog HVM 472) are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.